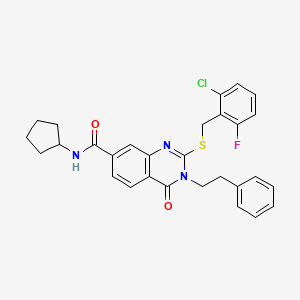![molecular formula C23H22N2O B3001779 3-(4-Butoxyphenyl)-1-phenylimidazo[1,5-a]pyridine CAS No. 307543-51-7](/img/structure/B3001779.png)
3-(4-Butoxyphenyl)-1-phenylimidazo[1,5-a]pyridine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3-(4-Butoxyphenyl)-1-phenylimidazo[1,5-a]pyridine is a heterocyclic compound that features an imidazo[1,5-a]pyridine core substituted with a phenyl group at the 1-position and a 4-butoxyphenyl group at the 3-position
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 3-(4-Butoxyphenyl)-1-phenylimidazo[1,5-a]pyridine typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of 4-butoxybenzaldehyde with 2-aminopyridine and benzaldehyde in the presence of an acid catalyst. The reaction proceeds through a cyclization mechanism to form the imidazo[1,5-a]pyridine core.
Industrial Production Methods
Industrial production of this compound may involve optimized synthetic routes that ensure high yield and purity. This could include the use of continuous flow reactors to maintain precise control over reaction conditions, such as temperature and pressure, and to facilitate the scale-up of the synthesis process.
化学反応の分析
Types of Reactions
3-(4-Butoxyphenyl)-1-phenylimidazo[1,5-a]pyridine can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to introduce functional groups such as hydroxyl or carbonyl groups.
Reduction: Reduction reactions can be used to modify the electronic properties of the compound.
Substitution: The aromatic rings in the compound can undergo electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) can be used.
Substitution: Reagents such as halogens (e.g., bromine, chlorine) and nucleophiles (e.g., amines, thiols) are commonly used.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated or carbonylated derivatives, while substitution reactions can introduce various functional groups onto the aromatic rings.
科学的研究の応用
3-(4-Butoxyphenyl)-1-phenylimidazo[1,5-a]pyridine has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules and as a ligand in coordination chemistry.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of advanced materials, such as organic semiconductors and light-emitting diodes (LEDs).
作用機序
The mechanism of action of 3-(4-Butoxyphenyl)-1-phenylimidazo[1,5-a]pyridine involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in cell proliferation, thereby exhibiting anticancer properties.
類似化合物との比較
Similar Compounds
- 3-(4-Methoxyphenyl)-1-phenylimidazo[1,5-a]pyridine
- 3-(4-Ethoxyphenyl)-1-phenylimidazo[1,5-a]pyridine
- 3-(4-Propoxyphenyl)-1-phenylimidazo[1,5-a]pyridine
Uniqueness
3-(4-Butoxyphenyl)-1-phenylimidazo[1,5-a]pyridine is unique due to the presence of the butoxy group, which can influence its physical and chemical properties, such as solubility and reactivity. This makes it distinct from other similar compounds with different alkoxy groups.
特性
IUPAC Name |
3-(4-butoxyphenyl)-1-phenylimidazo[1,5-a]pyridine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H22N2O/c1-2-3-17-26-20-14-12-19(13-15-20)23-24-22(18-9-5-4-6-10-18)21-11-7-8-16-25(21)23/h4-16H,2-3,17H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WQFKGQKVUCDXPD-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCOC1=CC=C(C=C1)C2=NC(=C3N2C=CC=C3)C4=CC=CC=C4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H22N2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
342.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![7-[(3-chlorophenyl)methyl]-3,9-dimethyl-1-propyl-5,7,9-trihydro-4H-1,2,4-triaz ino[4,3-h]purine-6,8-dione](/img/new.no-structure.jpg)
![4-(3-{[(5-bromopyrimidin-2-yl)oxy]methyl}piperidin-1-yl)-2,6-dimethylpyrimidine](/img/structure/B3001700.png)
![N-[2-Methoxy-1-[3-(trifluoromethyl)phenyl]ethyl]-N-methylprop-2-enamide](/img/structure/B3001701.png)
methanone](/img/structure/B3001702.png)

![3-[4-(1-aminoethyl)piperidine-1-carbonyl]-3,4-dihydro-1H-2-benzopyran-1-one hydrochloride](/img/structure/B3001706.png)
![1-(2-(1H-imidazo[1,2-b]pyrazol-1-yl)ethyl)-3-(3,4-dichlorophenyl)urea](/img/structure/B3001707.png)

![5-[(4-Methyl-1,4-diazepan-1-yl)sulfonyl]pyridine-2-carbonitrile](/img/structure/B3001713.png)




